H-Lys(Boc)-OBzl HCl

Catalog No.
S14234214
CAS No.
M.F
C18H29ClN2O4
M. Wt
372.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys(Boc)-OBzl HCl

Product Name

H-Lys(Boc)-OBzl HCl

IUPAC Name

benzyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

Molecular Formula

C18H29ClN2O4

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H

InChI Key

UIKRZZLJIDUJIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl

H-Lys(Boc)-OBzl HCl, also known as Benzyl N6-((benzyloxy)carbonyl)-D-lysinate hydrochloride, is a hydrochloride salt of a protected lysine derivative. The compound features a tert-butyloxycarbonyl (Boc) protective group at the amino side chain of lysine and a benzyloxycarbonyl (OBzl) moiety, which enhances its stability and solubility in organic solvents. Its molecular formula is C21H27ClN2O4C_{21}H_{27}ClN_{2}O_{4} with a molecular weight of approximately 406.90 g/mol . This compound is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.

, particularly in peptide coupling reactions. The Boc group can be removed under acidic conditions, allowing the free amino group of lysine to react with carboxylic acids or activated esters to form peptide bonds. The benzyloxycarbonyl group can also be cleaved under hydrogenation conditions or by using specific reagents, facilitating the synthesis of more complex peptides .

The biological activity of H-Lys(Boc)-OBzl HCl is closely related to its role as a building block in peptide synthesis. Compounds containing lysine are known to have various biological functions, including roles in protein structure and function, enzyme activity, and cellular signaling. Lysine residues are often involved in post-translational modifications such as acetylation and methylation, which can affect protein stability and interactions . Additionally, derivatives of lysine have shown potential therapeutic applications, such as in antiviral therapies .

The synthesis of H-Lys(Boc)-OBzl HCl typically involves several steps:

  • Protection of Lysine: The amino group of lysine is protected using the Boc group, which can be achieved through reaction with Boc anhydride.
  • Formation of Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through the reaction of benzyl chloroformate with the protected lysine.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt by treatment with hydrochloric acid .

These steps can be optimized depending on the desired yield and purity of the final product.

H-Lys(Boc)-OBzl HCl has several applications:

  • Peptide Synthesis: It serves as an important intermediate for synthesizing peptides that require lysine residues.
  • Drug Development: Compounds derived from lysine are often explored for their therapeutic potential in treating various diseases.
  • Bioconjugation: The reactive groups present in H-Lys(Boc)-OBzl HCl allow it to be used for conjugating biomolecules, enhancing drug delivery systems .

Interaction studies involving H-Lys(Boc)-OBzl HCl focus on its reactivity with other chemical entities during peptide synthesis. The compound's ability to form stable peptide bonds makes it a valuable tool for studying protein interactions and modifications. Additionally, research into its interactions with biological systems can provide insights into its pharmacological properties and mechanisms of action .

H-Lys(Boc)-OBzl HCl shares structural similarities with other lysine derivatives, particularly those featuring protective groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
H-Lys(Boc)-OHContains a Boc protecting groupUsed primarily for peptide synthesis
H-Lys(2-Adoc)-OHContains a different protecting group (2-Adoc)Exhibits unique reactivity patterns
H-Lys(Boc)-OMe·HClMethyl ester derivativeMore hydrophilic than OBzl variant
H-Lys(Z)-OBzl·HClSimilar benzyloxycarbonyl structureDifferent protective group (Z)

H-Lys(Boc)-OBzl HCl is unique due to its combination of protective groups that enhance stability while allowing for selective deprotection during synthetic processes. Its specific application in synthesizing peptides that require both hydrophobic and polar characteristics sets it apart from other derivatives.

The ε-amino group of lysine, with a pKa of ~10.5, exhibits significant nucleophilicity under standard SPPS conditions (pH 7–9). This reactivity poses a dual challenge:

  • Unwanted Acylations: During amino acid coupling steps, the ε-amino group competes with the α-amino group for activation, leading to branched peptides or truncated sequences.
  • Orthogonality Requirements: Multi-step syntheses demand protecting groups that withstand repeated deprotection cycles while allowing selective removal at later stages.

The Boc group ($$ \text{(CH}3\text{)}3\text{C-O-CO-} $$) addresses these challenges by reversibly blocking the ε-amino group via acid-labile tert-butyloxycarbonyl protection. Its stability under basic conditions (e.g., piperidine for Fmoc removal) and clean cleavage with trifluoroacetic acid (TFA) make it ideal for iterative synthesis. Quantitative studies using 2,4,6-trinitrobenzenesulfonic acid (TNBS) confirm that Boc protection reduces ε-amino reactivity by >95%, as evidenced by diminished absorbance at 335 nm compared to unprotected lysine.

Table 1: Key Properties of H-Lys(Boc)-OBzl·HCl

PropertyValue
Molecular Formula$$ \text{C}{18}\text{H}{29}\text{ClN}2\text{O}4 $$
Molecular Weight372.89 g/mol
Protection GroupsBoc (ε-amino), OBzl (C-terminal)
Cleavage ConditionsTFA/$$ \text{TMSBr} $$ (Boc), $$ \text{H}_2/\text{Pd} $$ (OBzl)
SolubilityPolar aprotic solvents (DMF, DCM)

Historical Evolution of Protection Strategies for Lysine Residues

The development of lysine protection strategies has progressed through three key phases:

Phase 1: Early Boc Chemistry with HF Cleavage (Pre-2000s)

Initial SPPS workflows relied on Boc protection paired with anhydrous hydrogen fluoride (HF) for global deprotection. While effective, HF’s toxicity and corrosiveness limited scalability. Landmark syntheses, such as ribonuclease A (1969), demonstrated Boc’s utility but underscored safety concerns.

Phase 2: Advent of Orthogonal Protecting Groups (1990s–2010s)

The 1990s saw the introduction of orthogonal groups like 3-nitro-2-pyridine sulfenyl (Npys), enabling selective ε-amino deprotection for branching applications. For example, Npys-protected lysine allowed sequential coupling of distinct peptides to a template via thiol-disulfide exchange. However, Npys required specialized handling due to light sensitivity.

Phase 3: Solvent-Efficient and Automation-Compatible Methods (Post-2010)

Recent advances prioritize green chemistry and automation:

  • Boron Trifluoride-Mediated Protection: A 2016 patent detailed a HF-free route to double-protected lysine (Fmoc-Lys(Boc)-OH) using $$ \text{BF}_3 $$ as a complexing agent, reducing hazardous waste.
  • Host-Guest Protection: 18-Crown-6 ethers non-covalently mask ε-amino groups via hydrogen bonding, eliminating traditional protection/deprotection cycles.
  • Microwave-Assisted SPPS: Platforms like Liberty Blue™ enable automated cleavage of orthogonal groups (e.g., ivDde) at controlled temperatures, streamlining branched peptide synthesis.

H-Lys(Boc)-OBzl·HCl remains a gold standard due to its compatibility with these modern techniques. For instance, TFA/$$ \text{TMSBr} $$ mixtures selectively cleave Boc without disturbing acid-labile residues, enabling synthesis of phosphorylated proteins like CHK2.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

372.1815851 g/mol

Monoisotopic Mass

372.1815851 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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